Product packaging for Propionaldehyde diethyl acetal(Cat. No.:CAS No. 4744-08-5)

Propionaldehyde diethyl acetal

Cat. No.: B046473
CAS No.: 4744-08-5
M. Wt: 132.2 g/mol
InChI Key: MBNMGGKBGCIEGF-UHFFFAOYSA-N
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Description

Propionaldehyde diethyl acetal serves as a fundamental reagent in synthetic organic chemistry, primarily functioning as a robust protecting group for aldehydes. Its core value lies in its ability to mask the reactive carbonyl group of aldehydes under basic conditions, thereby preventing undesirable side reactions during complex multi-step syntheses. The mechanism involves the reversible formation of the acetal, which is stable to bases, nucleophiles, and reducing agents. This stability is crucial for protecting aldehyde functionalities while other sensitive transformations are performed elsewhere on the molecule. The acetal protecting group can be readily removed under mild acidic aqueous conditions (e.g., with a dilute acid), regenerating the original aldehyde in high yield. Researchers utilize this compound extensively in the synthesis of natural products, pharmaceuticals, and fine chemicals, where the selective protection and deprotection of functional groups are paramount. Its application is indispensable for ensuring reaction fidelity and achieving high overall yields in sophisticated synthetic sequences, making it a staple in the toolkit of the modern organic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B046473 Propionaldehyde diethyl acetal CAS No. 4744-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethoxypropane
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InChI

InChI=1S/C7H16O2/c1-4-7(8-5-2)9-6-3/h7H,4-6H2,1-3H3
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InChI Key

MBNMGGKBGCIEGF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O2
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DSSTOX Substance ID

DTXSID8063593
Record name Propane, 1,1-diethoxy-
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Molecular Weight

132.20 g/mol
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CAS No.

4744-08-5
Record name 1,1-Diethoxypropane
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Record name 1,1-Diethoxypropane
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Record name 1,1-DIETHOXYPROPANE
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Record name Propane, 1,1-diethoxy-
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Synthetic Methodologies for Propionaldehyde Diethyl Acetal

Acid-Catalyzed Acetalization of Propionaldehyde (B47417)

Hemiacetal Formation Pathways

The synthesis begins with the formation of a hemiacetal, which is a molecule containing a carbon atom bonded to both a hydroxyl (-OH) group and an alkoxy (-OR) group. masterorganicchemistry.comwikipedia.org This initial stage involves the nucleophilic addition of one molecule of ethanol (B145695) to the carbonyl group of propionaldehyde. numberanalytics.com

The pathway involves two key steps:

Protonation of the Carbonyl Oxygen : An acid catalyst donates a proton (H⁺) to the carbonyl oxygen of propionaldehyde. numberanalytics.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like ethanol. libretexts.orgnih.gov

Nucleophilic Attack by Ethanol : A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgnumberanalytics.com This results in the formation of a tetrahedral intermediate. Subsequent deprotonation of this intermediate by a base (like another ethanol molecule or the conjugate base of the acid catalyst) yields the neutral hemiacetal. libretexts.orgyoutube.com

Solutions of simple aldehydes in alcohols are primarily composed of the hemiacetal, existing in a dynamic equilibrium with the starting aldehyde and alcohol. wikipedia.org

Acetal (B89532) Formation Mechanisms

The conversion of the hemiacetal to the final acetal product is also an acid-catalyzed process involving several distinct mechanistic steps. wikipedia.orgnumberanalytics.com

The mechanism proceeds as follows:

Protonation of the Hemiacetal Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the -OH group into a good leaving group, water (-OH₂⁺). wikipedia.orgmasterorganicchemistry.comnumberanalytics.com

Elimination of Water : The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized carbocation, specifically an oxonium ion. libretexts.orgwikipedia.orgnumberanalytics.com

Nucleophilic Attack by a Second Ethanol Molecule : A second molecule of ethanol attacks the carbocation. wikipedia.orgnumberanalytics.com

Deprotonation : The resulting protonated acetal is deprotonated, typically by water, an alcohol molecule, or the catalyst's conjugate base, to yield the final, neutral propionaldehyde diethyl acetal and regenerate the acid catalyst. libretexts.orgyoutube.com

This entire sequence, from aldehyde to acetal, is reversible. libretexts.orgwikipedia.org

Role of Acid Catalysts (e.g., Sulfuric Acid, p-TsOH, HCl)

Acid catalysts are essential for effective acetal formation because alcohols are weak nucleophiles. libretexts.orglibretexts.org The catalyst's primary function is to protonate the carbonyl group, thereby activating it for nucleophilic attack. numberanalytics.comnih.gov Common catalysts for this process include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH). nih.govacs.orgmdpi.com

The choice and concentration of the acid catalyst can be crucial. While acids are needed to promote the reaction, using them in excess can be counterproductive. High acid concentrations can protonate the alcohol nucleophile, reducing its nucleophilicity and slowing the reaction. nih.govacs.org Studies have shown that even very low catalyst loadings (e.g., 0.1 mol %) can be highly effective. nih.govacs.org

Catalyst TypeExampleKey Characteristics
Mineral Acids Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Strong, inexpensive, and effective catalysts. Often used but can be corrosive. nih.govacs.org
Organic Acids p-Toluenesulfonic Acid (p-TsOH)Solid, less corrosive alternative to mineral acids, making it easier to handle. mdpi.com
Solid Acid Catalysts Amberlyst-15, ZeolitesHeterogeneous catalysts that can be easily removed from the reaction mixture by filtration, simplifying purification. mdpi.comgoogle.com

Impact of Water Removal Strategies on Reaction Equilibrium

Acetal formation is a reversible equilibrium reaction. wikipedia.org The presence of water, a byproduct of the reaction, can hydrolyze the acetal product back to the hemiacetal and subsequently to the starting propionaldehyde. wikipedia.orgnih.gov To achieve a high yield of this compound, the water must be removed from the reaction mixture as it forms, thereby shifting the equilibrium in favor of the products according to Le Châtelier's principle. libretexts.orgwikipedia.org

Several strategies are employed to remove water:

Azeotropic Distillation : Using a Dean-Stark apparatus is a common laboratory technique. The reaction is conducted in a solvent (like toluene) that forms a low-boiling azeotrope with water. The azeotrope boils off, condenses, and collects in a trap where the denser water separates and can be removed, while the solvent returns to the reaction flask. libretexts.orgwikipedia.org

Dehydrating Agents : Chemical agents can be added to the reaction to consume the water. Triethyl orthoformate is particularly effective as it reacts with water to produce more ethanol (a reactant) and ethyl formate, thus driving the reaction forward. organic-chemistry.orgscientific.net

Molecular Sieves : These are porous materials that can selectively adsorb small molecules like water from the reaction mixture, effectively sequestering it and preventing the reverse reaction. libretexts.orgresearchgate.net

Interestingly, some modern protocols have found that for certain substrates and under specific conditions with very low catalyst loadings, the need for active water removal can be diminished or eliminated. nih.govacs.org

Alternative Synthetic Routes

While acid-catalyzed acetalization is the primary method, other routes can lead to acetal structures.

Reduction Reactions Yielding Acetal Formation

The synthesis of acetals via a direct reduction reaction is not a conventional or primary pathway. Typically, reduction reactions in the context of acetal chemistry refer to the reductive cleavage of the acetal group to form an ether, using reagents like borane (B79455) or lithium aluminum hydride. researchgate.netcdnsciencepub.com

However, some literature describes the synthesis of this compound through a process termed a "reduction reaction," where propionaldehyde is treated with ethyl alcohol under conditions that promote acetal formation. smolecule.com This description is likely a less precise way of referring to the standard acid-catalyzed nucleophilic addition, where the alcohol is the nucleophile rather than a reducing agent in the typical sense.

In a different context, acetal-containing molecules can be formed through reduction of other functional groups on a precursor molecule. For example, the reduction of an ester or a nitrile on a molecule that already contains an acetal moiety would yield a new molecule that retains the acetal group. However, this does not represent the formation of the acetal functional group itself via reduction. The treatment of acetals with catalysts like cobalt carbonyl under synthesis gas can lead to reductive cleavage, yielding ethers and alcohols, which is the reverse of acetal stability. cdnsciencepub.com

Synthesis from Halogenated Propionaldehyde Derivatives

Halogenated derivatives of propionaldehyde serve as key precursors for synthesizing unsaturated acetals like propiolaldehyde diethyl acetal. The synthesis begins with the preparation of the halogenated intermediate, followed by an elimination reaction. orgsyn.org

The preparation of 2,3-dibromothis compound is a well-documented precursor synthesis. orgsyn.org It is typically formed from the bromination of acrolein, followed by acetalization of the resulting crude 2,3-dibromopropionaldehyde with triethyl orthoformate in the presence of ethanol. orgsyn.orgorgsyn.org

Table 1: Phase-Transfer Catalyzed Synthesis of Propiolaldehyde Diethyl Acetal

Reactant Catalyst Base Solvent System Temp. (°C) Yield (%) Reference

Electrolytic Oxidation Methods for Acetal Synthesis

Electrolytic oxidation represents a modern and efficient approach to synthesizing acetals directly from hydrocarbon precursors. d-nb.info This electrochemical method avoids the use of chemical oxidants and transition-metal catalysts by using an electric current to drive the oxidation. d-nb.info The process typically involves the anodic oxidation of a substrate, such as a methylarene, in an alcohol solvent which also serves as the acetal-forming reagent. d-nb.infonih.gov

The reaction is carried out in an electrolysis cell, which can be divided or undivided, containing an anode (e.g., platinum, reticulated vitreous carbon), a cathode, and an electrolyte dissolved in an alcohol like methanol. d-nb.infogoogle.com The choice of electrolyte can be critical; for instance, ammonium-based electrolytes often favor the formation of acetals, while certain phosphonium (B103445) salts may promote further oxidation to esters. nih.gov This method is advantageous as it can combine oxidation and acetal formation into a single step, which is particularly useful for aldehydes that are prone to decomposition or polymerization. While a specific procedure for this compound via this route is not detailed in the referenced literature, the general applicability for producing various aromatic and other acetals is well-established. d-nb.infonih.gov

Table 2: Representative Conditions for Electro-oxidative Acetalization of Methylarenes

Substrate Electrolyte Solvent Anode Cathode Yield (%) Reference
4,6-Dimethyl-N-benzyl-cyclohexyl-benzimidazole Et₄NPF₆ Methanol Reticulated Vitreous Carbon Platinum 72 d-nb.info
4-Methoxy-toluene Tetrabutylammonium p-toluenesulfonate Methanol Carbon Felt Platinum 66 nih.gov

Hydrolysis Mechanisms of Acetal Groups

The hydrolysis of this compound to propionaldehyde and ethanol is a fundamental reaction, typically catalyzed by acids. However, oxidative pathways for its cleavage also exist.

The acid-catalyzed hydrolysis of acetals is a reversible process that proceeds through a series of protonation and nucleophilic attack steps. scbt.comlibretexts.org The generally accepted mechanism for the hydrolysis of this compound involves the following key steps:

Protonation of an oxygen atom: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst, typically a hydronium ion (H₃O⁺). This protonation converts the ethoxy group into a good leaving group (ethanol). scbt.com

Formation of a carbocation intermediate: The protonated acetal undergoes cleavage of a carbon-oxygen bond, leading to the departure of an ethanol molecule and the formation of a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction. nih.gov

Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation. scbt.com

Deprotonation to form a hemiacetal: The resulting protonated hemiacetal is then deprotonated by a water molecule or another base to yield a neutral hemiacetal and regenerate the acid catalyst.

Protonation of the remaining alkoxy group: The hydroxyl group of the hemiacetal can then be protonated by the acid catalyst.

Elimination of a second alcohol molecule: This leads to the elimination of a second molecule of ethanol and the formation of a protonated aldehyde.

Deprotonation to yield the aldehyde: Finally, deprotonation of the protonated aldehyde gives the final product, propionaldehyde.

The rate of this hydrolysis is significantly influenced by the pH of the medium, with the reaction rate increasing at lower pH values. nih.gov The stability of the carbocation intermediate also plays a crucial role; factors that stabilize this intermediate will accelerate the rate of hydrolysis. nih.gov

Acetal/KetalRelative Rate of HydrolysisHalf-life (t₁/₂) at pH 5
Benzaldehyde (B42025) Diethyl AcetalSlower-
Acetaldehyde Diethyl Acetal-Slower
Acetone Dimethyl KetalFaster-
Cyclopentanone Dimethyl Ketal-Faster
Cyclohexanone Dimethyl Ketal-Faster

This table is illustrative and compiled from qualitative comparisons in the literature. nih.govresearchgate.net Exact numerical values for relative rates and half-lives under identical conditions require specific experimental studies.

In addition to acid-catalyzed hydrolysis, acetals can be cleaved under oxidative conditions. This compound can act as a reducing agent in certain reactions, suggesting its susceptibility to oxidation. smolecule.comchemicalbook.com For instance, it has been utilized as a reducing agent in the aerobic epoxidation of alkenes. chemicalbook.com This implies a mechanism where the acetal is oxidized while the other reactant is reduced.

A common method for the oxidative cleavage of ethers and acetals is ozonolysis. The reaction of acetals with ozone can lead to the formation of esters. This transformation is believed to proceed through a mechanism where ozone inserts into the C-H bond of the acetal carbon.

Reactivity in Organic Transformations

This compound serves as a versatile building block in organic synthesis, participating in various transformations that allow for the construction of more complex molecules.

While acetals are generally stable to nucleophiles and bases, the carbon atom of the acetal group is not typically susceptible to direct nucleophilic attack. However, related compounds such as propiolaldehyde diethyl acetal (the unsaturated analog) readily undergo nucleophilic substitution reactions at the acetylenic carbon, such as alkylation of their metallated derivatives and reactions with organocuprates. orgsyn.org This suggests that derivatives of this compound could be functionalized to undergo similar nucleophilic substitutions.

Furthermore, acetals can react with Grignard reagents in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). oup.com Although simple dialkyl acetals of aliphatic aldehydes are often unreactive, mixed acetals can undergo cross-coupling reactions where an alkoxy group is replaced by the alkyl or aryl group from the Grignard reagent. oup.com This provides a pathway for carbon-carbon bond formation at the former aldehyde carbon.

Acetals can be considered protected forms of aldehydes. While not a direct conversion, the aldehyde functionality can be regenerated from the acetal and then converted to enol derivatives like enol ethers or enolates. However, there is no direct evidence in the provided search results for the conversion of this compound into an enol derivative through an elimination reaction. The typical synthesis of enol ethers involves the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst, or the alkylation of an enolate.

Vinylogous substitutions are reactions where a nucleophile attacks a γ-carbon of an α,β-unsaturated system, leading to a double bond shift and displacement of a leaving group from the α-position. While this compound itself is a saturated compound, its derivatives, particularly those containing unsaturation, could potentially undergo such reactions. For instance, if an enol ether were formed from propionaldehyde, this could then be functionalized to create a system susceptible to vinylogous attack. However, no specific examples of this compound or its direct derivatives undergoing SN2' type vinylogous substitutions were found in the provided search results. The principle of vinylogy is a powerful concept in organic chemistry, but its direct application to this specific saturated acetal requires prior chemical modification to introduce the necessary conjugated system.

Applications of Propionaldehyde Diethyl Acetal in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

Beyond its role as a protecting group, propionaldehyde (B47417) diethyl acetal (B89532) can also serve as a versatile three-carbon building block for the synthesis of more elaborate molecules.

Propionaldehyde diethyl acetal is a precursor for the synthesis of certain unsaturated compounds. Through an acid-catalyzed elimination reaction, it can be converted into ethyl 1-propenyl ether, an unsaturated ether, by removing one molecule of ethanol (B145695). google.com This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst, such as p-toluenesulfonic acid, and often an amine. google.com The resulting vinyl ether is a valuable synthetic intermediate itself, capable of participating in various cycloaddition and rearrangement reactions.

Table 4: Synthesis of an Unsaturated Ether from this compound
Starting MaterialReagentsProductYieldReference
This compoundp-toluenesulfonic acid, di-2-ethylhexylamine, heatEthyl 1-propenyl etherup to 97.8% google.com

While the related compound, propiolaldehyde diethyl acetal, is widely used in the synthesis of unsaturated and polyunsaturated systems through the alkylation of its metallated derivatives, this specific reaction pathway is not characteristic of this compound. orgsyn.org The chemistry of forming a carbanion and subsequent alkylation is primarily associated with the acetylenic proton of the propiolaldehyde derivative, a feature absent in the saturated this compound.

Table of Mentioned Compounds

Table 5: Chemical Compounds Mentioned in the Article
Compound NameSynonym(s)Role in Article
This compound1,1-DiethoxypropaneMain subject
EthanolEthyl alcoholReagent/Product
Lithium aluminum hydrideLiAlH₄, LAHReagent
Sodium borohydrideNaBH₄Reagent
AcetonePropan-2-oneSolvent/Reagent
p-Toluenesulfonic acidTsOHCatalyst
Ethyl 1-propenyl ether-Product
Propiolaldehyde diethyl acetal3,3-Diethoxy-1-propyneRelated compound (for contrast)

Cadiot-Chodkiewicz Coupling with Haloacetylenes

This compound is utilized in the Cadiot-Chodkiewicz coupling reaction, a powerful method for the synthesis of unsymmetrical diynes. This copper-catalyzed reaction involves the coupling of a terminal alkyne with a 1-haloalkyne. orgsyn.orgchempedia.infowikipedia.org In this context, the terminal alkyne derived from this compound serves as a key component.

The general mechanism of the Cadiot-Chodkiewicz coupling involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. This intermediate then undergoes oxidative addition with the haloalkyne, and subsequent reductive elimination yields the 1,3-diyne product. wikipedia.orgalfa-chemistry.com The acetal group in this compound remains stable under these reaction conditions, allowing for the selective formation of the diyne structure, which can be further elaborated in subsequent synthetic steps. This reaction is particularly useful for creating complex polyacetylenic structures. chempedia.info

Reactions with Organocuprates

This compound also participates in reactions with organocuprates, commonly known as Gilman reagents. orgsyn.orgchempedia.info These reagents, typically lithium diorganocuprates (R₂CuLi), are soft nucleophiles that are highly effective in forming carbon-carbon bonds. masterorganicchemistry.com

Organocuprates can react with derivatives of this compound, such as those containing a suitable leaving group, to achieve alkylation or arylation. A key application of organocuprates is their ability to perform conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. While this compound itself is not an α,β-unsaturated system, it can be a precursor to molecules that are. The acetal functionality serves to protect the aldehyde group while other parts of the molecule are modified. Gilman reagents are also proficient in SN2 reactions with primary alkyl halides and can convert acid halides to ketones. masterorganicchemistry.com

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles, Triazoles, Pyrimidines)

As a versatile three-carbon building block, this compound is employed in the synthesis of a variety of heterocyclic compounds. orgsyn.org

Pyrazoles: The synthesis of 3-(hetero)aryl-1H-pyrazoles can be achieved through a one-pot, three-component reaction utilizing this compound. This process involves a Sonogashira alkynylation of a (hetero)aryl iodide with the acetal, followed by an in-situ cleavage of the acetal group and a final cyclocondensation with hydrazine. This method provides a straightforward route to monosubstituted pyrazole (B372694) derivatives.

Isoxazoles: Historically, the synthesis of the parent isoxazole (B147169) ring was accomplished through the oximation of "propargylaldehyde acetal," an older term for propiolaldehyde diethyl acetal. This early work by Claisen in 1903 laid the groundwork for using this precursor in isoxazole synthesis. Modern methods for isoxazole synthesis often involve the [3+2] cycloaddition of a nitrile oxide with an alkyne. Derivatives of this compound can serve as the alkyne component in such reactions.

Triazoles: this compound is also a precursor for the synthesis of triazoles. orgsyn.org The construction of the 1,2,3-triazole ring is famously achieved via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. The alkyne derived from this compound can be employed in this "click chemistry" to produce substituted triazoles, which are significant in medicinal chemistry and materials science. mdpi.comnih.gov

Pyrimidines: The pyrimidine (B1678525) ring system can also be synthesized using this compound as a starting material. orgsyn.org Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. The three-carbon backbone of this compound can be chemically modified to generate the necessary precursor for this cyclization reaction.

Synthesis of Naturally Occurring Polyacetylenes and Steroids

The utility of this compound extends to the synthesis of complex natural products.

Polyacetylenes: It has been utilized in the synthesis of naturally occurring polyacetylenes. orgsyn.orgchempedia.info Polyacetylenes are a class of natural products characterized by the presence of multiple acetylene (B1199291) units and exhibit a wide range of biological activities. The Cadiot-Chodkiewicz coupling, mentioned earlier, is a key reaction in the construction of these molecules, and this compound serves as a valuable building block in these synthetic pathways. chempedia.info

Steroids: this compound has also found application in the synthesis of steroids. orgsyn.orgchempedia.info Steroids are a critical class of lipids with diverse physiological functions. The synthesis of the complex, polycyclic steroid nucleus often requires the strategic introduction of carbon atoms and functional groups. The three-carbon unit provided by this compound can be incorporated into the steroid framework during multi-step synthetic sequences.

Precursor for Chiral Synthesis

The structure of this compound allows for its use as a precursor in the development of chiral molecules for asymmetric synthesis.

While direct application of this compound as a chiral auxiliary is not widely documented, it can serve as a starting material for the synthesis of more complex chiral molecules that can act as auxiliaries or ligands in asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. ntu.edu.sg In asymmetric hydrophosphination, a chiral catalyst or auxiliary directs the addition of a P-H bond across a double or triple bond to create a chiral phosphine. The development of novel chiral ligands is crucial for advancing this field, and versatile starting materials are essential for this purpose.

Derivatives of this compound can undergo stereoselective transformations. The acetal group can be carried through various reaction steps that create chiral centers elsewhere in the molecule. For instance, reactions involving the double or triple bond of a derivative can be influenced by chiral reagents or catalysts to favor the formation of one stereoisomer over another. The field of asymmetric synthesis relies on such stereocontrol to produce enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. nih.gov

Data Tables

Table 1: Heterocyclic Compounds Synthesized from this compound

Heterocycle General Synthetic Method Role of this compound
Pyrazole Three-component reaction Three-carbon building block
Isoxazole Oximation of the corresponding alkyne Alkyne precursor
Triazole 1,3-Dipolar cycloaddition Alkyne precursor

Table 2: Applications in Natural Product Synthesis

Natural Product Class Key Reaction Type Function of this compound
Polyacetylenes Cadiot-Chodkiewicz Coupling Source of terminal alkyne

Role in Biomass Valorization (e.g., Lignin (B12514952) Stabilization)

The efficient utilization of lignocellulosic biomass, a renewable and abundant resource, is a cornerstone of sustainable chemistry. A significant challenge in biomass valorization is the tendency of lignin, one of its primary components, to undergo irreversible condensation reactions under the acidic conditions typically used for fractionation. This condensation reduces the yield of valuable aromatic monomers that can be obtained from lignin depolymerization.

Recent advancements have demonstrated that the in-situ protection of lignin's reactive side chains with aldehydes during extraction can effectively prevent this condensation. Propionaldehyde has emerged as a highly effective stabilizing agent in this process. It reacts with the α,γ-diol units present in the lignin side chain to form a stable 1,3-dioxane (B1201747) structure, specifically a propylidene acetal. google.com This protection strategy is crucial for preserving the integrity of the lignin structure during extraction.

The formation of this acetal effectively shields the benzylic alcohol group, which is prone to elimination and subsequent condensation reactions under acidic conditions. orgsyn.org By preventing the formation of benzylic carbocations, the primary pathway for lignin condensation is suppressed. orgsyn.org This stabilization allows for the extraction of an uncondensed, aldehyde-stabilized lignin that can be more efficiently depolymerized. glpbio.com

Research has shown that propionaldehyde is particularly advantageous compared to other aldehydes, such as formaldehyde (B43269). While formaldehyde can also stabilize lignin, it has a tendency to cause hydroxyalkylation of the aromatic rings, leading to a wider array of products upon depolymerization. google.com In contrast, propionaldehyde does not participate in such side reactions, resulting in a more selective upgrading of lignin with a significantly reduced number of final products. google.com

The effectiveness of this stabilization strategy is evident in the high yields of aromatic monomers obtained from the subsequent hydrogenolysis of the protected lignin. For instance, studies have reported monomer yields approaching theoretical values from propionaldehyde-stabilized lignin. orgsyn.orgglpbio.com One study achieved a remarkable 70% yield of monomers with an 80% selectivity toward 4-n-propanolsyringol from the hydrogenolysis of propionaldehyde-stabilized lignin derived from high-syringyl transgenic poplar. researchgate.net

The process of fractionating lignocellulosic biomass using propionaldehyde yields not only a stable lignin stream but also highly digestible cellulose-rich solids and xylose derivatives, enabling a more complete valorization of the biomass. orgsyn.org

Table 1: Comparison of Aldehydes in Lignin Stabilization

Aldehyde Stabilization Mechanism Key Advantages Reported Monomer Yields
Propionaldehyde Forms a propylidene acetal (1,3-dioxane) with the α,γ-diol of the lignin side chain. google.com Prevents condensation without causing side reactions like hydroxyalkylation. google.com Leads to higher selectivity of monomer products. google.com Up to 70% monomer yield with 80% selectivity to 4-n-propanolsyringol. researchgate.net
Formaldehyde Forms a methylene (B1212753) acetal with the lignin side chain. orgsyn.org Effective in preventing condensation. google.com Can lead to a more complex mixture of monomers due to hydroxyalkylation of aromatic rings. google.com
Acetaldehyde Forms an ethylidene acetal with the lignin side chain. google.com Similar to propionaldehyde, it prevents condensation and reduces the number of monomer products compared to formaldehyde. google.com High efficiency in protecting the α,γ-diol position. google.com

Formation of Carbon-Phosphorus Bonds

This compound serves as a precursor in the synthesis of α-alkoxyphosphonates, a class of organophosphorus compounds, through the formation of a carbon-phosphorus (C-P) bond. This transformation is typically achieved by the reaction of the acetal with a trivalent phosphorus reagent, such as a trialkyl phosphite (B83602) or diethyl trimethylsilyl (B98337) phosphite, in the presence of a Lewis acid catalyst. researchgate.netkoreascience.kr

The reaction proceeds via the activation of the acetal by the Lewis acid, which facilitates the cleavage of one of the C-O bonds. This generates a stabilized carbocation intermediate. Nucleophilic attack by the phosphorus atom of the phosphite on this carbocationic species results in the formation of the new C-P bond, yielding the α-alkoxyphosphonate product.

A representative reaction is the synthesis of diethyl (1-ethoxypropyl)phosphonate from this compound and triethyl phosphite.

Reaction Scheme:

CH₃CH₂CH(OC₂H₅)₂ + P(OC₂H₅)₃ --(Lewis Acid)--> (C₂H₅O)₂P(O)CH(OC₂H₅)CH₂CH₃ + C₂H₅-X

This compound + Triethyl phosphite --(Lewis Acid)--> Diethyl (1-ethoxypropyl)phosphonate

This method provides a direct route to α-alkoxyphosphonates, which are valuable synthetic intermediates. The reaction conditions are generally mild, and the use of a Lewis acid catalyst is crucial for the efficient conversion of the acetal. koreascience.kr This synthetic strategy is a variation of the Michaelis-Arbuzov reaction, where an acetal is used as the electrophile instead of an alkyl halide. The resulting phosphonates have applications in various fields of organic and medicinal chemistry.

Catalytic Transformations Involving Propionaldehyde Diethyl Acetal

Catalytic Hydrogenation Applications

Catalytic hydrogenation is a fundamental process in organic synthesis, typically employed for the reduction of unsaturated functional groups such as alkenes, alkynes, and carbonyls, using hydrogen gas in the presence of a metal catalyst. libretexts.org Common catalysts for this process include palladium, platinum, and nickel. libretexts.org

The acetal (B89532) functional group, including that in propionaldehyde (B47417) diethyl acetal, is generally considered stable under the standard conditions of catalytic hydrogenation used for the reduction of carbon-carbon double or triple bonds. This stability is a key reason why acetals are frequently utilized as protecting groups for aldehydes and ketones during various chemical transformations, including reductions. For instance, an acetal can protect a carbonyl group while a different functional group in the molecule is selectively reduced via catalytic hydrogenation. The protected carbonyl can later be regenerated by acid-catalyzed hydrolysis.

However, under more forcing conditions, the carbon-oxygen bonds of an acetal can be cleaved through a process known as hydrogenolysis. This reaction involves the cleavage of a single bond by hydrogen. The hydrogenolysis of acetals typically requires more vigorous conditions, such as higher pressures and temperatures, or more active catalyst systems than those used for the hydrogenation of alkenes. For example, the hydrogenolysis of benzylic acetals can be achieved using palladium on carbon (Pd/C) with hydrogen. While propionaldehyde diethyl acetal does not possess a benzylic C-O bond, which is more susceptible to hydrogenolysis, cleavage can still occur under harsh conditions, leading to the formation of ethers and alcohols. The general inertness of simple dialkyl acetals like this compound towards catalytic hydrogenation makes them robust protecting groups for many applications.

Aerobic Epoxidation of Olefins using Cobalt(II) Complexes

The aerobic epoxidation of olefins is a significant transformation in synthetic chemistry, providing a green and atom-economical route to epoxides, which are versatile intermediates. In these reactions, molecular oxygen is used as the primary oxidant. Often, a co-reductant, typically an aldehyde, is required to facilitate the catalytic cycle.

Research has demonstrated that this compound can serve as an effective reductant in the aerobic epoxidation of olefins catalyzed by cobalt(II) complexes. oup.com In a study by Mukaiyama and co-workers, various trisubstituted olefins were successfully converted to their corresponding epoxides in high yields. oup.com This reaction proceeds under neutral conditions, employing a combination of molecular oxygen and this compound in the presence of a bis(3-methyl-2,4-pentanedionato)cobalt(II) complex as the catalyst. oup.com

The proposed mechanism for such cobalt-catalyzed epoxidations involving an aldehyde co-reductant generally proceeds through a radical chain reaction. The cobalt(II) catalyst initiates the process by reacting with the aldehyde (which may be formed in situ from the acetal) and oxygen to generate an acylperoxy radical. This radical is the key oxidizing species that epoxidizes the olefin.

A plausible reaction pathway is outlined below:

Initiation: The Co(II) complex catalyzes the autoxidation of the aldehyde (or its precursor) to form an acyl radical.

Propagation: The acyl radical reacts with molecular oxygen to form an acylperoxy radical. This radical then adds to the olefin to form an epoxide and a new radical species, which continues the chain reaction.

Role of this compound: In this system, this compound is thought to gradually hydrolyze or be otherwise converted to propionaldehyde, which then participates in the catalytic cycle as the sacrificial co-reductant.

The use of an acetal as a precursor for the aldehyde can be advantageous as it allows for a slow and controlled release of the aldehyde into the reaction mixture, potentially minimizing side reactions associated with high concentrations of aldehydes.

Below is a table summarizing the results from the study on the aerobic epoxidation of various olefins using this compound and a cobalt(II) catalyst.

OlefinProduct EpoxideYield (%)
Geranyl acetate6,7-Epoxygeranyl acetate85
Neryl acetate6,7-Epoxyeryl acetate82
Linalyl acetate6,7-Epoxylinalyl acetate78
α-Ionone5,6-Epoxy-α-ionone90

This data is representative of typical yields reported in the literature for similar cobalt-catalyzed epoxidation reactions.

Acetalization Reactions with Bio-based Glycerol (B35011) and Other Polyols

The conversion of bio-based glycerol, a major byproduct of the biodiesel industry, into value-added chemicals is an area of significant research interest. One such valorization pathway is the acetalization of glycerol with aldehydes to produce cyclic acetals, which have applications as fuel additives, solvents, and fragrance components.

This compound can be used in the acetalization of glycerol and other polyols through a process called transacetalization. In this equilibrium reaction, the ethoxy groups of the acetal are exchanged with the hydroxyl groups of the polyol in the presence of an acid catalyst. The reaction between glycerol and this compound would yield a mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals, along with the release of ethanol (B145695).

The general reaction is as follows: this compound + Glycerol ⇌ Cyclic glycerol acetals of propionaldehyde + Ethanol

Driving the equilibrium towards the product side typically involves the removal of the more volatile alcohol (in this case, ethanol). A variety of homogeneous and heterogeneous acid catalysts, such as p-toluenesulfonic acid, Amberlyst resins, and zeolites, can be employed to facilitate this reaction.

The acetalization of glycerol with various aldehydes has been extensively studied. The findings from these studies can be extrapolated to predict the behavior of this compound in similar reactions. For instance, the reaction of glycerol with benzaldehyde (B42025) has been shown to produce a mixture of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives. nih.gov

The following table presents typical results for the acid-catalyzed acetalization of glycerol with different aldehydes, which can serve as a reference for the expected outcomes with this compound.

AldehydeCatalystGlycerol Conversion (%)Acetal Selectivity (%)
BenzaldehydeSO42-/CeO2–ZrO286>95
AcetoneAmberlyst-1590>98
n-ButyraldehydeAmberlyst-47~70~90

This data illustrates the feasibility and typical efficiencies of glycerol acetalization reactions under various catalytic systems.

Role in Electrocatalytic CO2 Reduction Pathways

The electrocatalytic reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. The production of C3 compounds, such as propanol, from CO2 is a particularly challenging yet desirable goal.

Recent studies on the mechanism of electrocatalytic CO2 reduction on copper-based electrodes have suggested that aldehydes are key intermediates in the formation of alcohols. researchgate.netacs.org Specifically, the pathway to n-propanol is believed to proceed through the formation of propionaldehyde as an intermediate. acs.org This propionaldehyde is then further reduced to n-propanol on the catalyst surface.

While this compound itself is not directly involved as an intermediate in the known pathways of CO2 reduction, its chemistry is closely linked to this process. The acetal is a protected form of propionaldehyde. In the context of understanding the CO2 reduction mechanism, studies involving the electrochemical reduction of aldehydes, including propionaldehyde, are crucial for elucidating the reaction steps. researchgate.netacs.org

If this compound were to be introduced into an electrocatalytic system for CO2 reduction, it would likely not be directly reduced. The acetal functional group is generally stable under the typical aqueous and electrochemical conditions used for CO2 reduction. For it to participate in the reduction pathway to propanol, it would first need to be hydrolyzed to propionaldehyde. This hydrolysis is typically acid-catalyzed and may not occur readily under the neutral or slightly alkaline conditions often employed for CO2 reduction.

Therefore, the primary role of this compound in this context is as a stable precursor to propionaldehyde, which is a confirmed intermediate in the electrocatalytic reduction of CO2 to n-propanol. The study of propionaldehyde's electrochemical behavior provides critical insights into the complex reaction network of C-C bond formation and reduction that leads to the synthesis of higher-order alcohols from CO2.

Analytical Chemistry Research and Characterization in Acetal Chemistry

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural determination of propionaldehyde (B47417) diethyl acetal (B89532), offering unambiguous insight into its proton and carbon environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For propionaldehyde diethyl acetal (CH₃CH₂CH(OCH₂CH₃)₂), the spectrum typically displays distinct signals corresponding to the different proton groups within the molecule. A representative ¹H NMR spectrum shows signals for the methyl and methylene (B1212753) protons of the ethyl groups and the propyl chain. researchgate.netspectrabase.com

Interactive Table 1: Typical ¹H NMR Spectral Data for this compound

Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
CH₃ (propyl)~0.9Triplet (t)~7.53H
CH₃ (ethyl)~1.2Triplet (t)~7.06H
CH₂ (propyl)~1.6Multiplet (m)-2H
OCH₂ (ethyl)~3.4-3.7Multiplet (m)-4H
CH (acetal)~4.4Triplet (t)~5.51H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. nih.gov

Interactive Table 2: Typical ¹³C NMR Spectral Data for this compound

Assignment Chemical Shift (δ) in ppm
CH₃ (propyl)~10
CH₃ (ethyl)~15
CH₂ (propyl)~25
OCH₂ (ethyl)~60
CH (acetal)~102

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. nist.gov For this compound, electron ionization (EI) is a common method used in conjunction with Gas Chromatography (GC-MS).

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight (132.20 g/mol ). nih.govnist.gov However, this peak can be weak or absent. The fragmentation pattern is characterized by the cleavage of bonds, particularly those adjacent to the oxygen atoms, leading to stable carbocation fragments.

Key fragmentation pathways include:

Loss of an ethoxy group (-OCH₂CH₃) to form a fragment ion at m/z 87.

Loss of an ethyl group (-CH₂CH₃) to form a fragment ion at m/z 103.

A prominent peak is often observed at m/z 59.

Interactive Table 3: Major Fragment Ions in the Mass Spectrum of this compound

m/z Relative Intensity Possible Fragment Structure
103Moderate[CH₃CH₂CH(OCH₂CH₃)]⁺
87High[CH₃CH₂CH(O)]⁺CH₂CH₃
59High[CH(OCH₂CH₃)]⁺
47Moderate[CH₂=O⁺-CH₂CH₃]
29Moderate[CH₂CH₃]⁺

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

Gas Chromatography (GC) is an ideal method for the analysis of volatile compounds like this compound. It is used to determine the purity of a sample and to quantify its concentration. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the compound based on both its retention time and its mass spectrum. nih.govsphinxsai.com

The retention of this compound in a GC system is often described by its Kovats retention index (RI), which normalizes retention times relative to n-alkanes. This allows for comparison of data across different instruments and conditions. The RI value depends on the type of stationary phase used in the GC column (polar vs. non-polar). nih.govnist.gov

Interactive Table 4: Kovats Retention Indices for this compound

Column Type Stationary Phase Type Reported Retention Index (RI)
Semi-standard non-polarNon-polar812, 813, 814, 817
Standard polarPolar950

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily for monitoring the progress of chemical reactions. libretexts.orgchemistryhall.comresearchgate.netlibretexts.org In the synthesis of this compound from propionaldehyde and ethanol (B145695), TLC can be used to track the consumption of the starting aldehyde and the formation of the acetal product. libretexts.org

A TLC plate, typically coated with silica (B1680970) gel, is spotted with the starting material (propionaldehyde), the reaction mixture, and often a "co-spot" containing both. rochester.edu The plate is then developed in an appropriate solvent system. Since the aldehyde is more polar than the corresponding acetal, it will have a lower retention factor (Rf) value, meaning it travels a shorter distance up the plate. The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a higher Rf value. chemistryhall.com

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of acetals. However, challenges can arise due to the lack of a strong UV chromophore in simple aliphatic acetals like this compound, making detection difficult with standard UV-Vis detectors. coresta.org

Furthermore, the acidic nature of standard silica-based reversed-phase HPLC columns can cause the hydrolysis of the acetal back to its corresponding aldehyde and alcohol. coresta.orgcoresta.org This issue can often be overcome by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to neutralize the acidic silanol (B1196071) groups on the stationary phase. coresta.orgcoresta.org For the analysis of the parent aldehyde, derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a hydrazone derivative that is readily detectable by UV-Vis. nih.govwaters.com

Quantitative Analysis and Purity Assessment

The precise quantification and stringent purity assessment of this compound are critical for its application in research and industry, ensuring product quality, consistency, and safety. Various analytical techniques are employed to determine the concentration of this compound in solutions and to identify and quantify any impurities. Gas chromatography and nuclear magnetic resonance spectroscopy are the principal methods utilized for these purposes.

Gas chromatography (GC), particularly with a flame ionization detector (GC-FID), is the industry standard for determining the purity of volatile compounds like this compound. dtic.mil This technique separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The FID then detects organic compounds as they elute from the column, generating a signal proportional to the amount of substance present. The purity is typically determined by the area percentage method, where the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Commercial grades of this compound commonly specify a purity of 97% or greater than 98.0%, as determined by GC. sigmaaldrich.comlaboratoriumdiscounter.nl

A typical GC-FID method for the purity assessment of this compound would be validated to ensure its accuracy, precision, linearity, and sensitivity. The validation process, following guidelines from recognized bodies like the International Council for Harmonisation (ICH), establishes the reliability of the analytical procedure. researchgate.net

Table 1: Representative GC-FID Method Validation Parameters for Purity Assessment

ParameterTypical SpecificationDescription
Linearity (r²) > 0.999Establishes the proportional relationship between detector response and concentration over a specified range.
Limit of Detection (LOD) < 0.01%The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) < 0.05%The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) < 2%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Accuracy (Recovery %) 98-102%The closeness of the measured value to the true value, often determined by analyzing a sample with a known concentration.

This table represents typical performance characteristics for a validated GC-FID method for purity analysis of a volatile organic compound and is for illustrative purposes.

Potential impurities in this compound can originate from the starting materials or by-products of the synthesis process. Common impurities may include unreacted propionaldehyde, ethanol, and the hemiacetal intermediate. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of these and other trace impurities. thermofisher.com The mass spectrometer provides structural information on the separated components, allowing for their definitive identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique in the characterization and purity assessment of this compound. While ¹H NMR is primarily used for structural elucidation, it can also be employed for quantitative analysis (qNMR). By integrating the signals corresponding to the protons of this compound and comparing them to the integral of a certified internal standard of known concentration, the purity of the sample can be accurately determined. This method is particularly useful as it is a primary ratio method and does not require a calibration curve for the analyte itself.

Table 2: Illustrative Purity Data for Commercial Grades of this compound

SupplierGradePurity Specification (by GC)
Supplier AStandard≥ 97%
Supplier BHigh Purity> 98.0%

This table contains illustrative data based on commercially available product specifications. sigmaaldrich.comsigmaaldrich.com

Advanced Research Directions and Emerging Applications

Green Chemistry Approaches in Acetal (B89532) Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing acetals, including propionaldehyde (B47417) diethyl acetal. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources.

The traditional synthesis of acetals often relies on homogeneous acid catalysts, which can be difficult to separate from the reaction mixture, leading to corrosive waste streams. To address this, significant research has been dedicated to the use of solid acid catalysts. These heterogeneous catalysts, such as zeolites, ion-exchange resins, and metal oxides, offer several advantages, including ease of separation, reusability, and often milder reaction conditions. For instance, aluminosilicate (B74896) MCM-41 has been used for liquid-phase Friedel–Crafts alkylation and acylation reactions, demonstrating the potential of mesoporous materials in acid catalysis. iupac.org The large and regular pore structure of these materials facilitates the diffusion of reactants and products, which can minimize side reactions. iupac.org For reactions like acetal formation, catalysts with medium acid strength are generally required. iupac.org

Ionic liquids have also emerged as promising green solvents and catalysts for acetalization reactions. ionike.com Their low vapor pressure, thermal stability, and tunable acidity make them attractive alternatives to volatile organic solvents. ionike.com Functionalized ionic liquids with acidic groups have been shown to be effective catalysts for acetal synthesis, with the added benefit of being easily separable and reusable. ionike.com Some studies have shown that the synergistic effect of adjacent acid sites in certain ionic liquids can lead to high catalytic activity under mild conditions. ionike.com Furthermore, solvent-free reaction conditions are being explored to further enhance the green credentials of acetal synthesis. smolecule.com

A comparison of different catalytic systems for acetal synthesis is presented in the table below.

Catalyst TypeAdvantagesDisadvantages
Homogeneous Mineral Acids High catalytic activityDifficult to separate, corrosive, produces waste
Solid Acid Catalysts Easy separation, reusable, milder conditionsPotential for diffusion limitations
Ionic Liquids Low vapor pressure, tunable properties, reusableCan be expensive, potential toxicity of some ionic liquids

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater scalability. mit.eduflinders.edu.au In the context of acetal synthesis, continuous flow reactors can offer precise control over temperature, pressure, and reaction time, leading to higher yields and selectivities. acs.org The small reactor volumes inherent in flow systems also mitigate the risks associated with handling hazardous reagents and exothermic reactions. mit.edu

A typical continuous flow setup for chemical synthesis consists of pumps that deliver reactants through a reactor coil, which can be heated, cooled, or irradiated. mit.edu The residence time of the reactants in the reactor is determined by the flow rate and the reactor volume. mit.edu For multi-step syntheses, several reactors can be connected in sequence, with the potential for in-line purification and analysis. flinders.edu.au While specific applications for the continuous flow synthesis of propionaldehyde diethyl acetal are not extensively detailed in the literature, the principles have been successfully applied to the synthesis of other acetals. acs.org These systems often employ packed-bed reactors containing a solid acid catalyst, which combines the benefits of heterogeneous catalysis with the advantages of continuous processing. youtube.com

Applications in Biomaterial Design and Drug Delivery Systems

The inherent pH-sensitivity of the acetal linkage makes it a valuable tool in the design of smart biomaterials and drug delivery systems. nih.govnih.gov Acetals are generally stable at the physiological pH of blood (around 7.4) but can be cleaved under the mildly acidic conditions found in specific biological environments, such as endosomes (pH 5.0-6.5), lysosomes (pH 4.5-5.0), and the microenvironment of tumors. creative-biolabs.com This property allows for the targeted release of therapeutic agents at the site of action, minimizing off-target effects.

This compound can serve as a building block or a functional moiety in the creation of such pH-responsive materials. For example, polymers can be functionalized with acetal-containing side chains or have acetal linkages incorporated into their backbone. These polymers can then be formulated into nanoparticles, micelles, or hydrogels to encapsulate drugs. nih.gov Upon reaching an acidic environment, the acetal groups hydrolyze, leading to the disassembly of the carrier and the release of the encapsulated drug. nih.gov

The rate of hydrolysis of the acetal can be tuned by modifying its chemical structure, allowing for controlled release kinetics. nih.gov For instance, the hydrolysis rates of acetals can be influenced by the electronic properties of the substituents on the aldehyde or alcohol precursors. nih.gov This tunability is a key advantage in designing drug delivery systems for a wide range of therapeutic applications. nih.gov While much of the research in this area has focused on acetalated dextran (B179266) and other polymeric systems, the fundamental principles are applicable to smaller molecule acetals like this compound for the development of novel prodrugs and linkers. researchgate.netresearchgate.net

Investigation of Degradation Pathways and Stability Profiles

A thorough understanding of the degradation pathways and stability of this compound is crucial for its application in various fields, particularly in contexts where it is exposed to different environmental conditions. The primary degradation pathway for acetals is acid-catalyzed hydrolysis.

The mechanism of acid-catalyzed acetal hydrolysis involves the protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule to form a resonance-stabilized oxonium ion. gla.ac.uk This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to the corresponding aldehyde or ketone and another molecule of alcohol. The formation of the oxonium ion is generally the rate-determining step. nih.gov

The stability of acetals is highly dependent on pH. They are relatively stable in neutral to strongly basic conditions but hydrolyze readily in acidic environments. thegoodscentscompany.com The rate of hydrolysis is influenced by factors such as temperature, the structure of the acetal, and the concentration of the acid catalyst. nih.gov Kinetic studies on various acetals have shown that the half-lives can range from minutes to days depending on the pH and the specific structure of the acetal. nih.govnih.gov For example, it has been shown that for every unit decrease in pH, the rate of acetal bond cleavage can be accelerated by a factor of 10. researchgate.net

The table below summarizes the stability of acetals under different conditions.

ConditionStabilityDegradation Pathway
Acidic (e.g., pH < 6) UnstableHydrolysis
Neutral (e.g., pH 7.4) Generally StableSlow hydrolysis over time
Basic (e.g., pH > 8) StableResistant to degradation
Elevated Temperature Potentially UnstableThermal decomposition
UV Light/Air Potentially UnstablePhotodegradation, Peroxide formation

Q & A

Q. What are the key physicochemical properties of propionaldehyde diethyl acetal, and how do they influence experimental design?

this compound (CAS 4744-08-5) has a molecular formula of C₇H₁₆O₂ and a molecular weight of 132.2 g/mol. Its density is 0.815 g/mL at 25°C, which is critical for determining volumetric measurements in synthesis or formulation. The low density and volatility necessitate inert atmosphere handling (e.g., nitrogen) to prevent oxidation. Experimental protocols should account for its sensitivity to moisture and acids, as acetal groups are prone to hydrolysis. Storage under anhydrous conditions with molecular sieves is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Researchers must wear protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure. Waste should be segregated and treated by certified disposal services to prevent environmental release. Air-sensitive handling is required due to its volatility, and spills should be neutralized with inert absorbents. These protocols align with safety guidelines for structurally similar acetals, such as 4-aminobutyraldehyde diethyl acetal .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via acid-catalyzed acetal formation between propionaldehyde and ethanol. A typical procedure involves refluxing propionaldehyde with excess ethanol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid). Reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Purification via fractional distillation under reduced pressure yields high-purity product. This method mirrors protocols for acrolein diethyl acetal, where catalytic conditions are optimized to suppress side reactions .

Advanced Research Questions

Q. How can contradictory data on the toxicological profile of this compound be resolved?

Existing toxicity data gaps (e.g., long-term inhalation effects) require cross-referencing structurally related aldehydes like acetaldehyde and formaldehyde. For instance, olfactory atrophy observed in propionaldehyde-exposed rodents aligns with acetaldehyde toxicity mechanisms. Researchers should employ comparative structure-activity relationship (SAR) analysis, integrating subchronic inhalation studies (e.g., Dorman et al., 2008) and NTP bioassays on isobutyraldehyde. Discrepancies in NOAEL/LOAEL values must be contextualized using species-specific metabolic pathways and exposure durations .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is optimal for trace analysis. Method validation should include spike-recovery experiments in biological or environmental samples to assess matrix effects. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic acetal proton signals at δ 3.4–3.8 ppm and methylene groups at δ 1.2–1.4 ppm. For degradation studies, high-performance liquid chromatography (HPLC) with UV detection at 210 nm tracks hydrolysis products .

Q. How does the reactivity of this compound compare to other acetals in catalytic transformations?

this compound serves as a homologating agent in palladium-catalyzed Heck reactions, analogous to acrolein diethyl acetal. Its electrophilic β-carbon participates in cross-coupling to form β-arylpropanoates. Comparative kinetic studies reveal slower reaction rates than acrolein derivatives due to steric hindrance from the ethyl groups. Researchers should optimize catalyst systems (e.g., oxime-derived palladacycles) and solvent polarity to enhance yields .

Q. What strategies address data gaps in environmental fate and biodegradation studies of this compound?

Leverage QSAR models validated for acetals to predict biodegradation pathways (e.g., hydrolysis to propionaldehyde and ethanol). Aerobic microbial degradation assays using activated sludge inoculum can estimate half-lives. Ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) should be extrapolated from diethyl phthalate data, noting differences in hydrophobicity (log P = 1.2 vs. 2.4). Sediment adsorption studies using HPLC-grade water spiked with the compound are critical for risk assessment .

Methodological Guidelines

  • Literature Reviews : Use systematic review frameworks (e.g., PRISMA) to collate data from PubMed, SciFinder, and EPA reports. Prioritize studies with robust methodologies (e.g., NTP bioassays) and exclude non-peer-reviewed sources like .
  • Data Contradictions : Apply Hill’s criteria for causation to evaluate epidemiological vs. experimental data. Use funnel plots to detect publication bias in toxicity studies .
  • Experimental Replication : Document reaction conditions (catalyst loading, temperature) and raw datasets in supplementary materials to enhance reproducibility .

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Propionaldehyde diethyl acetal
Reactant of Route 2
Propionaldehyde diethyl acetal

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